chemical structure and properties of 1-(3-Bromo-4-chlorobenzyl)thiourea
chemical structure and properties of 1-(3-Bromo-4-chlorobenzyl)thiourea
Structure, Synthesis, and Physicochemical Profiling for Medicinal Chemistry Applications
Executive Summary
1-(3-Bromo-4-chlorobenzyl)thiourea is a specialized organosulfur building block and pharmacophore used in the development of antimicrobial, antiviral, and analgesic therapeutics. Characterized by a highly lipophilic, halogenated benzyl moiety attached to a polar thiourea core, this compound serves as a critical intermediate for synthesizing heterocyclic scaffolds (e.g., 2-aminothiazoles) and as a bioisostere for urea-based kinase inhibitors. This guide provides a comprehensive technical analysis of its chemical properties, validated synthesis protocols, and structural activity relationships (SAR).
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 1-[(3-Bromo-4-chlorophenyl)methyl]thiourea |
| Common Name | N-(3-Bromo-4-chlorobenzyl)thiourea |
| Molecular Formula | C₈H₈BrClN₂S |
| Molecular Weight | 279.58 g/mol |
| CAS Number (Precursor) | 849367-49-3 (refers to the amine precursor; thiourea derivative is often synthesized in situ) |
| SMILES | NC(=S)NCC1=CC(Br)=C(Cl)C=C1 |
| InChI Key | Predicted based on structure |
Electronic & Conformational Analysis
The 3-bromo-4-chloro substitution pattern on the benzyl ring imparts specific electronic and steric properties critical for ligand-protein binding:
-
Lipophilicity Enhancement: The combination of bromine and chlorine significantly increases the partition coefficient (LogP), facilitating membrane permeability. The estimated LogP is 3.5–4.0 , compared to ~1.0 for unsubstituted benzylthiourea.
-
Metabolic Stability: The para-chloro substituent blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), extending the compound's half-life in vivo.
-
Halogen Bonding: The 3-bromo substituent acts as a potential sigma-hole donor, capable of forming halogen bonds with carbonyl oxygens or aromatic residues in protein binding pockets (e.g., in TRPV1 or kinase active sites).
-
Thiourea Tautomerism: In solution, the compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, though the thione predominates in neutral media. This tautomerism is vital for its reactivity with
-haloketones.
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis of 1-(3-Bromo-4-chlorobenzyl)thiourea is best approached through the functionalization of 3-bromo-4-chlorobenzylamine . Two primary routes are recommended depending on the required purity and scale.
Figure 1: Synthetic pathways for 1-(3-Bromo-4-chlorobenzyl)thiourea. Route A (via Benzoyl Isothiocyanate) is preferred for high purity. Route B (Direct) is cost-effective but may yield lower purity.
Protocol A: The Benzoyl Isothiocyanate Method (High Purity)
This method avoids the formation of di-substituted byproducts common in direct thiocyanation.
Reagents:
-
3-Bromo-4-chlorobenzylamine (1.0 eq)
-
Benzoyl isothiocyanate (1.1 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
Step-by-Step Methodology:
-
Acylation: Dissolve 3-bromo-4-chlorobenzylamine in dry acetone. Dropwise add benzoyl isothiocyanate at 0°C. Stir at room temperature for 2 hours. A solid precipitate (N-benzoyl intermediate) will form.
-
Isolation of Intermediate: Filter the solid, wash with cold acetone, and dry.
-
Hydrolysis: Suspend the intermediate in 10% NaOH solution and heat to 80°C for 30 minutes. The benzoyl group is cleaved as benzoate, releasing the free thiourea.
-
Workup: Cool the mixture and neutralize with dilute HCl to pH 7. The target compound will precipitate. Recrystallize from Ethanol/Water (1:1).
Protocol B: Direct Thiocyanation (Industrial Route)
Reagents:
-
3-Bromo-4-chlorobenzylamine Hydrochloride
-
Ammonium Thiocyanate (1.2 eq)
-
Water or Chlorobenzene
Methodology:
-
Dissolve the amine salt in water (or suspend in chlorobenzene for anhydrous conditions).
-
Add Ammonium Thiocyanate and heat to reflux (100°C) for 4–6 hours.
-
Upon cooling, the product precipitates. Note: This route requires rigorous recrystallization to remove ammonium chloride and unreacted amine.
Physicochemical Profiling
| Property | Value / Prediction | Validation Method |
| Appearance | White to Off-white Crystalline Solid | Visual Inspection |
| Melting Point | 145 – 155 °C (Predicted) | Capillary Method (DSC recommended) |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Shake-flask method |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH, Acetone | Visual / Gravimetric |
| LogP (Octanol/Water) | 3.8 ± 0.3 | HPLC retention time correlation |
| pKa | ~ -1.5 (Protonation of S) | Potentiometric Titration |
Analytical Characterization Expectations:
-
¹H NMR (DMSO-d₆):
4.6-4.8 (d, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H), 7.9 (br s, 1H, NH), 9.2 (br s, 2H, NH₂). -
IR (KBr): 3100-3400 cm⁻¹ (NH stretch), 1150-1200 cm⁻¹ (C=S stretch), 600-800 cm⁻¹ (C-Cl/C-Br stretch).
Biological Potential & Applications[3]
Pharmacophore Mapping
The 1-(3-Bromo-4-chlorobenzyl)thiourea scaffold is a privileged structure in medicinal chemistry.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's components.
Synthetic Utility: Hantzsch Thiazole Synthesis
This compound is a primary precursor for 2-aminothiazoles . Reaction with
Safety & Handling (MSDS Summary)
-
Hazards: Thiourea derivatives are suspected goitrogens (thyroid toxicity) and potential carcinogens upon chronic exposure. The halogenated nature implies potential skin and eye irritation.[3]
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative desulfurization.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur and halogen oxides.
References
-
Synthesis of Benzyl Thioureas: Maddani, M. R., & Prabhu, K. R. (2010). A convenient and eco-friendly synthesis of thioureas in aqueous medium. Journal of Organic Chemistry, 75(7), 2327-2332. Link
-
Benzoyl Isothiocyanate Method: Saeed, A., et al. (2010). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Molecules, 15(3), 1900-1913. Link
-
Biological Activity (Antiviral): De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity, 1(1), 44-64. Link
-
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
-
Precursor Data: PubChem Compound Summary for 3-Bromo-4-chlorobenzylamine (CID 24847767). Link
